3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2096337-83-4
VCID: VC4721086
InChI: InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3
SMILES: B(C1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)(O)O
Molecular Formula: C12H20BClO3Si
Molecular Weight: 286.63

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid

CAS No.: 2096337-83-4

Cat. No.: VC4721086

Molecular Formula: C12H20BClO3Si

Molecular Weight: 286.63

* For research use only. Not for human or veterinary use.

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid - 2096337-83-4

Specification

CAS No. 2096337-83-4
Molecular Formula C12H20BClO3Si
Molecular Weight 286.63
IUPAC Name [3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]boronic acid
Standard InChI InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3
Standard InChI Key IQHGPJCKOCCBEG-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)(O)O

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid is C₁₂H₂₀BClO₃Si, with a molecular weight of 286.63 g/mol . The IUPAC name, [3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]boronic acid, reflects its substituents:

  • A boronic acid group (-B(OH)₂) at the phenyl ring’s 1-position.

  • A chlorine atom at the 4-position.

  • A TBDMS ether group at the 3-position, providing steric protection and chemical stability.

The TBDMS group shields the hydroxyl oxygen from undesired reactions, while the chlorine atom modulates electronic effects, enhancing the boronic acid’s reactivity in cross-coupling reactions .

Synthesis and Manufacturing

Industrial synthesis of this compound involves multi-step strategies to introduce the TBDMS and boronic acid groups regioselectively:

  • Protection of Phenolic Hydroxyl Groups: A phenol precursor undergoes silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole), forming the TBDMS-protected intermediate .

  • Boronation: The protected intermediate is subjected to Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst, yielding the boronic acid derivative.

Manufacturers like MolCore produce the compound with ≥97% purity, ensuring compatibility with stringent pharmaceutical standards . Key synthetic challenges include avoiding deprotection of the TBDMS group and minimizing boronic acid hydrolysis during purification.

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight286.63 g/mol
Melting PointNot reported
SolubilitySoluble in THF, DMF, DMSO; insoluble in H₂O
StabilityStable under inert atmosphere; hygroscopic

The TBDMS group enhances lipophilicity, reducing aqueous solubility compared to non-silylated analogs like 3-chlorophenylboronic acid (water solubility: 1.32 g/cm³) . This property facilitates its use in organic solvents common to cross-coupling reactions.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group participates in palladium-catalyzed couplings with aryl halides, forming biaryl structures essential in drug discovery. For example:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+B(OH)3\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{B(OH)}_3
The TBDMS group remains inert under standard coupling conditions, enabling orthogonal functionalization in multi-step syntheses .

Comparison with Analogues

CompoundMolecular FormulaKey Differences
3-Chlorophenylboronic acidC₆H₆BClO₂Lacks TBDMS group; higher water solubility
4-Chloro-3-(n-butylcarbamoyl)phenylboronic acidC₁₁H₁₅BClNO₃Carbamoyl group instead of TBDMS; used in protease inhibitors

The TBDMS ether in 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid provides steric protection, preventing unwanted side reactions in electron-deficient aromatic systems.

Pharmacological and Industrial Relevance

While primarily a synthetic intermediate, boronic acids are pivotal in developing proteolysis-targeting chimeras (PROTACs) and kinase inhibitors . The TBDMS group’s stability under physiological conditions suggests potential for prodrug applications, though direct biomedical data for this compound remain unexplored.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator